molecular formula C24H28N2O9 B8114426 Thalidomide-O-PEG4-Propargyl

Thalidomide-O-PEG4-Propargyl

Cat. No.: B8114426
M. Wt: 488.5 g/mol
InChI Key: QECIOORDFXFBPX-UHFFFAOYSA-N
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Description

Thalidomide-O-PEG4-Propargyl, also known as this compound, is a synthetic compound that serves as an E3 ligase ligand-linker conjugate. It incorporates a Thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker functionalized with a propargyl group. This compound is primarily used in the development of proteolysis targeting chimeras (PROTACs), which are innovative tools in targeted protein degradation technology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG4-Propargyl involves the conjugation of Thalidomide with a PEG4 linker that is functionalized with a propargyl group. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-O-PEG4-Propargyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include conjugates with azide-containing molecules, which are used in the synthesis of PROTACs and other bioactive compounds .

Scientific Research Applications

Thalidomide-O-PEG4-Propargyl has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in click chemistry for the synthesis of complex molecules.

    Biology: The compound is employed in the development of PROTACs for targeted protein degradation, which is a powerful tool for studying protein function and regulation.

    Medicine: this compound is used in the development of therapeutic agents for the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is utilized in the production of high-value chemicals and pharmaceuticals .

Mechanism of Action

Thalidomide-O-PEG4-Propargyl exerts its effects through the following mechanisms:

    Binding to Cereblon: The Thalidomide moiety binds to cereblon, a component of the E3 ubiquitin ligase complex.

    Targeted Protein Degradation: The compound facilitates the ubiquitination and subsequent degradation of target proteins by the proteasome.

Comparison with Similar Compounds

    Thalidomide-O-C6-NH2 Hydrochloride: A similar E3 ligase ligand-linker conjugate with a different linker structure.

    Pomalidomide-C2-NH2 Hydrochloride: Another E3 ligase ligand-linker conjugate based on Pomalidomide.

    Thalidomide-O-amido-PEG3-C2-NH2 TFA: A conjugate with a shorter PEG linker

Uniqueness: Thalidomide-O-PEG4-Propargyl is unique due to its specific PEG4 linker and propargyl functional group, which provide versatility in click chemistry and PROTAC applications. Its ability to undergo CuAAC reactions makes it a valuable tool for the synthesis of complex bioactive molecules .

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O9/c1-2-8-31-9-10-32-11-12-33-13-14-34-15-16-35-19-5-3-4-17-21(19)24(30)26(23(17)29)18-6-7-20(27)25-22(18)28/h1,3-5,18H,6-16H2,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECIOORDFXFBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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